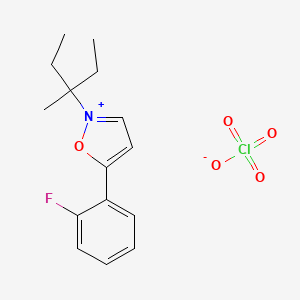
4,4(1H)-Pyridinedicarboxylic acid, 1-hexyl-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4(1H)-Pyridinedicarboxylic acid, 1-hexyl-, dimethyl ester is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with carboxylic acid groups and esterified with hexyl and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4(1H)-Pyridinedicarboxylic acid, 1-hexyl-, dimethyl ester typically involves the esterification of 4,4(1H)-Pyridinedicarboxylic acid with hexanol and methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process. Catalysts such as sulfuric acid or solid acid catalysts are commonly used to promote the esterification reaction. The product is then purified using techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
4,4(1H)-Pyridinedicarboxylic acid, 1-hexyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4,4(1H)-Pyridinedicarboxylic acid.
Reduction: Formation of 4,4(1H)-Pyridinedicarboxylic acid, 1-hexyl-, dimethyl alcohol.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
科学的研究の応用
4,4(1H)-Pyridinedicarboxylic acid, 1-hexyl-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4(1H)-Pyridinedicarboxylic acid, 1-hexyl-, dimethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then exert its effects on the target molecules.
類似化合物との比較
4,4(1H)-Pyridinedicarboxylic acid, 1-hexyl-, dimethyl ester can be compared with other pyridine derivatives such as:
4,4(1H)-Pyridinedicarboxylic acid, 1-hexyl-, diethyl ester: Similar structure but with ethyl groups instead of methyl groups.
4,4(1H)-Pyridinedicarboxylic acid, 1-butyl-, dimethyl ester: Similar structure but with a butyl group instead of a hexyl group.
The uniqueness of this compound lies in its specific ester groups, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
839721-82-3 |
|---|---|
分子式 |
C15H23NO4 |
分子量 |
281.35 g/mol |
IUPAC名 |
dimethyl 1-hexylpyridine-4,4-dicarboxylate |
InChI |
InChI=1S/C15H23NO4/c1-4-5-6-7-10-16-11-8-15(9-12-16,13(17)19-2)14(18)20-3/h8-9,11-12H,4-7,10H2,1-3H3 |
InChIキー |
FJSAGAURSGPNFV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN1C=CC(C=C1)(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


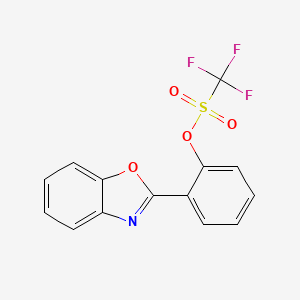

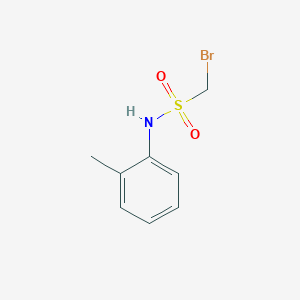
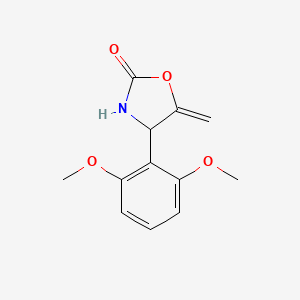
![3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14193106.png)
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14193110.png)
![1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14193112.png)
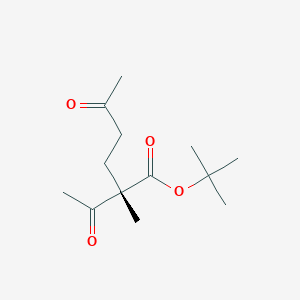
![2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide](/img/structure/B14193123.png)
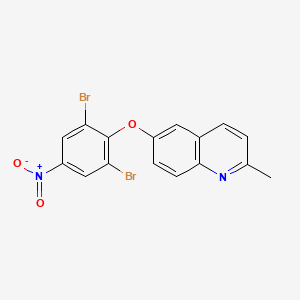
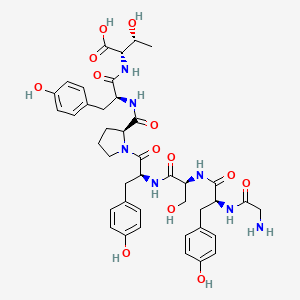
![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)
